molecular formula C11H12N2O B2932166 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol CAS No. 1508045-23-5

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B2932166
CAS No.: 1508045-23-5
M. Wt: 188.23
InChI Key: WIQXRORWIQHUBV-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous physiological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing their function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Preparation Methods

The synthesis of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with phenyl-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.

Comparison with Similar Compounds

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the imidazole ring and the phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-phenylimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQXRORWIQHUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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